molecular formula C23H24N2O4 B11397230 3-[1-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid

3-[1-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid

Cat. No.: B11397230
M. Wt: 392.4 g/mol
InChI Key: KDXBLWCBOSYVJS-UHFFFAOYSA-N
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Description

3-[1-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid is an organic compound with a complex structure that includes a pyrrole ring, methoxyphenyl, and methylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid typically involves multiple steps. One common method includes the reaction of 4-methoxyphenylamine with an appropriate acylating agent to form an intermediate, which is then reacted with a pyrrole derivative under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol or ether and may require catalysts such as palladium on charcoal for hydrogenation steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures and quality control are crucial to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[1-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on charcoal can reduce specific functional groups within the molecule.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, facilitated by reagents such as halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on charcoal as a catalyst.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-[1-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 3-[1-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[1-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid is unique due to its combination of functional groups and the presence of the pyrrole ring

Properties

Molecular Formula

C23H24N2O4

Molecular Weight

392.4 g/mol

IUPAC Name

3-[1-[2-(4-methoxyanilino)-2-oxoethyl]-5-(4-methylphenyl)pyrrol-2-yl]propanoic acid

InChI

InChI=1S/C23H24N2O4/c1-16-3-5-17(6-4-16)21-13-9-19(10-14-23(27)28)25(21)15-22(26)24-18-7-11-20(29-2)12-8-18/h3-9,11-13H,10,14-15H2,1-2H3,(H,24,26)(H,27,28)

InChI Key

KDXBLWCBOSYVJS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(N2CC(=O)NC3=CC=C(C=C3)OC)CCC(=O)O

Origin of Product

United States

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